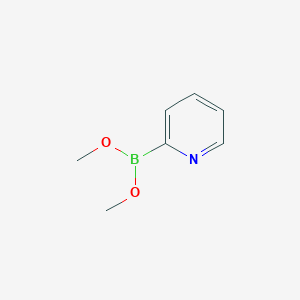

2-吡啶基二甲基硼酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl pyridin-2-ylboronate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of the pyridine boronate class of compounds, which are known for their utility in organic synthesis and coordination chemistry.

Synthesis Analysis

The synthesis of derivatives of dimethyl pyridin-2-ylboronate involves several steps, including the reaction of bromodimethylborane with 2-lithiopyridine, followed by hydrolysis to afford hydrogen dimethylbis(2-pyridyl)borate in moderate yield . Another method for synthesizing 3-(dimethylboryl)pyridine involves the assembly into a rigid cyclic tetramer stabilized via intermolecular boron-nitrogen coordination bonds . Additionally, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to dimethyl pyridin-2-ylboronate, has been reported using a low-temperature aryl bromide-to-alcohol conversion .

Molecular Structure Analysis

The molecular structure of dimethyl pyridin-2-ylboronate derivatives can vary significantly. For instance, the tetramer of 3-(dimethylboryl)pyridine adopts a 1,2-alternate conformation, which is different from its diethylboryl counterpart . The crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) shows a skew-trapezoidal bipyramidal geometry, indicating the versatility of pyridin-2-ylboronate derivatives in forming complex structures .

Chemical Reactions Analysis

Dimethyl pyridin-2-ylboronate derivatives exhibit remarkable reactivity in various chemical reactions. For example, the scrambling reactions of 3-(dimethylboryl)pyridine oligomers proceed under relatively mild conditions, indicating a difference in reactivity compared to other borylpyridine derivatives . The reactivity of pyridinols, which are structurally related to dimethyl pyridin-2-ylboronate, has been studied in the context of their antioxidant properties, revealing that some pyridinols are highly effective phenolic antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl pyridin-2-ylboronate derivatives are influenced by their molecular structure. For instance, the crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) reveals a coordination geometry that affects its physical properties . The stability of these compounds can also vary, as seen in the case of 6-substituted-2,4-dimethyl-3-pyridinols, where some derivatives are stable to air oxidation while others decompose upon extended exposure . The crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate further illustrates the diverse coordination environments possible for these compounds .

科学研究应用

催化

2-吡啶基二甲基硼酸酯在催化领域得到广泛应用,特别是在交叉偶联反应中。 它作为钯催化的铃木-宫浦偶联反应的试剂,在复杂有机化合物的合成中发挥着至关重要的作用 .

药物化学

在药物化学领域,该化合物被用作合成吡啶基硼酸酯的起始原料,该酯可以进一步反应制备具有潜在治疗应用的衍生物 . 它也参与药物和天然产物的合成,因为其稳定性和低毒性 .

有机发光二极管 (OLED)

该化合物已被用于合成橙色发光 OLED 应用的材料,因为它具有良好的溶解性、形态学、电化学和热稳定性 .

聚合物和光电子材料

硼酸及其衍生物,包括 2-吡啶基二甲基硼酸酯,因其多功能的反应性和稳定性而被用于聚合物和光电子材料的开发 .

喹啉衍生物的合成

它与溴喹啉反应制备喹啉的 2-吡啶基衍生物,该衍生物在化学合成和潜在药物中具有多种应用 .

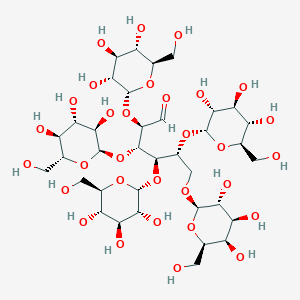

碳水化合物化学

安全和危害

作用机制

Target of Action

Dimethyl pyridin-2-ylboronate, also known as Pyridine-2-boronic acid dimethyl ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that it reacts with during the formation of complex molecules .

Mode of Action

The compound acts as a boronating agent, introducing a boron atom into organic compounds during reactions . This is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate .

Biochemical Pathways

It’s used as a key starting material for the formation of pyridyl boronic ester .

Result of Action

The result of Dimethyl pyridin-2-ylboronate’s action is the formation of new organic compounds. For example, it’s used to prepare the 2-pyridyl derivative of quinoline . The newly formed compounds can have various applications, including in the development of pharmaceuticals and other complex molecules .

Action Environment

The efficacy and stability of Dimethyl pyridin-2-ylboronate can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s reactivity can be affected by the presence of other chemicals in the reaction environment.

属性

IUPAC Name |

dimethoxy(pyridin-2-yl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIDKYMJQVPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376777 |

Source

|

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136805-54-4 |

Source

|

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)